molecular formula C9H11N3O2S B3007089 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide CAS No. 1871775-41-5

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide

Cat. No.: B3007089
CAS No.: 1871775-41-5
M. Wt: 225.27
InChI Key: QEOLKJMDYUZTMS-UHFFFAOYSA-N
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Description

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is characterized by the presence of a cyano group, an ethyl group, a methyl group, and a pyridine-3-sulfonamide moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Scientific Research Applications

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of pyridine-3-sulfonamide with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrolysis of the cyano group can lead to the formation of carboxylic acids or amides under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds such as:

    5-Cyano-N-ethyl-N-methylpyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position instead of the 3-position.

    5-Cyano-N-ethyl-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.

    5-Cyano-N-ethyl-N-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of the sulfonamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-3-12(2)15(13,14)9-4-8(5-10)6-11-7-9/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLKJMDYUZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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